molecular formula C10H16 B12007041 1,2,4,5-Tetramethyl-1,4-cyclohexadiene CAS No. 26976-92-1

1,2,4,5-Tetramethyl-1,4-cyclohexadiene

Cat. No.: B12007041
CAS No.: 26976-92-1
M. Wt: 136.23 g/mol
InChI Key: GACALPFXAWHEBC-UHFFFAOYSA-N
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Description

1,2,4,5-Tetramethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C10H16. It is a derivative of cyclohexadiene, characterized by the presence of four methyl groups attached to the cyclohexadiene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetramethyl-1,4-cyclohexadiene can be synthesized through several methods. One common approach involves the reaction of 2,4-octadiene with methylmagnesium acetylide. This reaction is carried out in an anhydrous environment to prevent unwanted side reactions. The resulting cyclohexene magnesium compound is then reacted with methyl iodide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. Details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetramethyl-1,4-cyclohexadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reactions using halogens like chlorine or bromine can be employed.

Major Products Formed

    Oxidation: Products may include tetramethylcyclohexanone or tetramethylcyclohexanol.

    Reduction: The major product is typically tetramethylcyclohexane.

    Substitution: Halogenated derivatives such as tetramethylcyclohexyl chloride or bromide.

Scientific Research Applications

1,2,4,5-Tetramethyl-1,4-cyclohexadiene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Its derivatives are studied for potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,2,4,5-tetramethyl-1,4-cyclohexadiene depends on the specific reaction or application. In general, its chemical reactivity is influenced by the electron-donating effects of the methyl groups, which can stabilize reaction intermediates and facilitate various chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as in catalytic processes or biological interactions.

Comparison with Similar Compounds

1,2,4,5-Tetramethyl-1,4-cyclohexadiene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of conjugated double bonds, which confer unique reactivity and stability compared to its analogs.

Properties

CAS No.

26976-92-1

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1,2,4,5-tetramethylcyclohexa-1,4-diene

InChI

InChI=1S/C10H16/c1-7-5-9(3)10(4)6-8(7)2/h5-6H2,1-4H3

InChI Key

GACALPFXAWHEBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(=C(C1)C)C)C

Origin of Product

United States

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